Tetraiodo-2-sulfobenzoic Anhydride
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Overview
Description
Tetraiodo-2-sulfobenzoic anhydride is a chemical compound with the molecular formula C7I4O4S and a molecular weight of 687.76 g/mol . It is known for its high iodine content and unique structural properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraiodo-2-sulfobenzoic anhydride typically involves the iodination of 2-sulfobenzoic acid or its derivatives. The process includes the following steps:
Cyclization: The formation of the anhydride ring through intramolecular cyclization, often facilitated by heating or the use of dehydrating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the iodine atoms, resulting in the formation of less iodinated derivatives.
Substitution: The iodine atoms in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Sulfone Derivatives: Formed through oxidation.
Deiodinated Compounds: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Tetraiodo-2-sulfobenzoic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in radiopharmaceuticals due to its high iodine content.
Mechanism of Action
The mechanism of action of tetraiodo-2-sulfobenzoic anhydride involves its ability to undergo various chemical reactions due to the presence of multiple iodine atoms and the reactive anhydride group. These functional groups allow it to interact with a wide range of molecular targets, facilitating its use in diverse applications. The molecular pathways involved often depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Tetraiodophthalic Anhydride: Similar in structure but lacks the sulfonic acid group.
Tetraiodobenzoic Acid: Contains iodine atoms but does not form an anhydride ring.
Tetraiodosuccinic Anhydride: Similar anhydride structure but with a different core.
Uniqueness: Tetraiodo-2-sulfobenzoic anhydride is unique due to the presence of both the sulfonic acid group and the anhydride ring, which confer distinct chemical reactivity and versatility in various applications .
Properties
IUPAC Name |
4,5,6,7-tetraiodo-1,1-dioxo-2,1λ6-benzoxathiol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7I4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDQTEHMZFWZSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1I)I)I)I)S(=O)(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7I4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-83-1 |
Source
|
Record name | Tetraiodo-2-sulfobenzoic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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